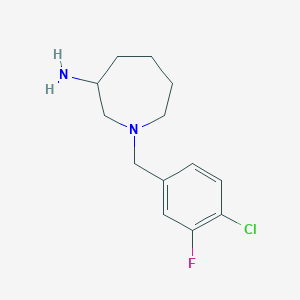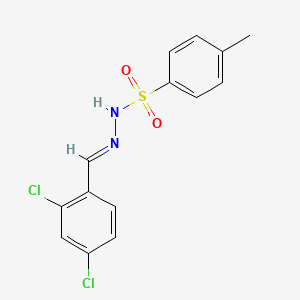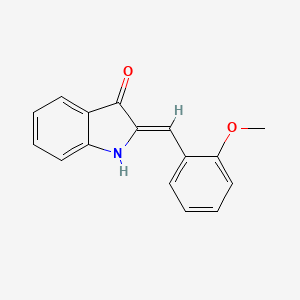
1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is an important enzyme involved in the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B-cells. TAK-659 has been studied extensively for its potential applications in various diseases, including cancer and autoimmune disorders.
Mécanisme D'action
1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride is a reversible inhibitor of BTK, which works by binding to the enzyme's active site and blocking its activity. BTK is a key component of the B-cell receptor signaling pathway, which is essential for B-cell survival and proliferation. Inhibition of BTK by this compound leads to decreased B-cell activation and proliferation, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of BTK activity, induction of apoptosis in B-cell lymphoma cell lines, and reduction of disease severity in preclinical models of RA and SLE. In addition, this compound has been shown to have favorable pharmacokinetic properties, including high oral bioavailability and good tissue penetration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride for lab experiments is its specificity for BTK, which allows for targeted inhibition of the enzyme without affecting other signaling pathways. In addition, this compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride. One area of interest is the development of combination therapies that target multiple pathways involved in cancer and autoimmune disorders. For example, this compound has been shown to have synergistic effects with other inhibitors of the B-cell receptor signaling pathway, such as ibrutinib and idelalisib. Another potential direction is the investigation of this compound in other diseases, such as multiple sclerosis and primary immunodeficiency disorders. Finally, further studies are needed to elucidate the long-term safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride involves several steps, starting with the reaction of 4-chloro-3-fluorobenzylamine with 1-bromo-3-chloropropane to yield 1-(4-chloro-3-fluorobenzyl)-3-chloropropane. This intermediate is then reacted with azepane in the presence of a base to obtain 1-(4-chloro-3-fluorobenzyl)-3-azepanamine. Finally, the dihydrochloride salt of the compound is prepared by reacting it with hydrochloric acid.
Applications De Recherche Scientifique
1-(4-chloro-3-fluorobenzyl)-3-azepanamine dihydrochloride has been studied extensively for its potential applications in cancer and autoimmune disorders. In cancer, BTK is overexpressed in many hematological malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). This compound has been shown to inhibit BTK activity and induce apoptosis in B-cell lymphoma cell lines. In preclinical studies, this compound has also demonstrated efficacy against CLL and MCL xenograft models.
In autoimmune disorders, BTK is involved in the activation of B-cells, which play a critical role in the pathogenesis of diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). This compound has been shown to inhibit B-cell activation and reduce disease severity in preclinical models of RA and SLE.
Propriétés
IUPAC Name |
1-[(4-chloro-3-fluorophenyl)methyl]azepan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN2/c14-12-5-4-10(7-13(12)15)8-17-6-2-1-3-11(16)9-17/h4-5,7,11H,1-3,6,8-9,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVIDAYMPBUBOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)N)CC2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-fluoro-3-{2-[4-(4-fluorobenzyl)-1-piperazinyl]-2-oxoethyl}-2-methyl-1H-indole](/img/structure/B5613635.png)
![2-chloro-N'-[(3-methyl-2-thienyl)methylene]-4-nitrobenzohydrazide](/img/structure/B5613654.png)
![5-[2-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5613668.png)
![2-amino-4-[(4-fluorobenzyl)thio]-6-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B5613675.png)
![2-(4-fluorophenyl)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]morpholine](/img/structure/B5613688.png)
![3-ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5613695.png)
![N,N-diethyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5613702.png)
![5,6-dimethyl-2-[(2-methyl-2-propen-1-yl)thio]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5613708.png)


![1-tert-butyl-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5613729.png)
![N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2-(1H-indol-3-yl)acetamide](/img/structure/B5613738.png)
![1-[(4-bromo-2,6-dimethylphenoxy)acetyl]piperidine](/img/structure/B5613742.png)
